molecular formula C9H13Cl2N3O B2576716 N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine CAS No. 946386-61-4

N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine

Cat. No.: B2576716
CAS No.: 946386-61-4
M. Wt: 250.12
InChI Key: GZGPHHGRJAAMLM-UHFFFAOYSA-N
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Description

N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various substituted imidazoles, while substitution reactions can introduce different functional groups onto the imidazole ring .

Scientific Research Applications

N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl2N3O/c1-9(2,3)6(13-15)4-14-5-12-7(10)8(14)11/h5,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGPHHGRJAAMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)CN1C=NC(=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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